3-Azido-6,6-dimethylazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azido-6,6-dimethylazepan-2-one is a chemical compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical reactions, including click chemistry. The structure of this compound includes an azido group (-N₃) attached to a seven-membered ring, making it a unique and interesting compound for research and industrial applications.
Vorbereitungsmethoden
The synthesis of 3-Azido-6,6-dimethylazepan-2-one can be achieved through several methods. One common approach involves the azidation of a precursor compound using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction typically requires mild conditions and can be completed at room temperature .
Industrial production methods may involve continuous-flow processes to ensure consistent quality and yield. These methods often utilize recyclable catalysts and green chemistry principles to minimize environmental impact .
Analyse Chemischer Reaktionen
3-Azido-6,6-dimethylazepan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst (CuAAC reaction).
The major products formed from these reactions include primary amines, triazoles, and other nitrogen-containing heterocycles.
Wissenschaftliche Forschungsanwendungen
3-Azido-6,6-dimethylazepan-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Azido-6,6-dimethylazepan-2-one involves the reactivity of the azido group. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules .
Vergleich Mit ähnlichen Verbindungen
3-Azido-6,6-dimethylazepan-2-one can be compared with other azido compounds, such as:
Azidothymidine (AZT): Used as an antiviral drug, particularly in the treatment of HIV/AIDS.
3-Azido-2,3-dideoxynucleosides: Used as inhibitors of telomerase activity in cancer research.
Homoleptic Azido Compounds: These compounds have multiple azido groups and are used in materials science and high-energy-density research.
The uniqueness of this compound lies in its seven-membered ring structure and the presence of the azido group, which imparts high reactivity and versatility in various chemical reactions.
Eigenschaften
CAS-Nummer |
64442-18-8 |
---|---|
Molekularformel |
C8H14N4O |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
3-azido-6,6-dimethylazepan-2-one |
InChI |
InChI=1S/C8H14N4O/c1-8(2)4-3-6(11-12-9)7(13)10-5-8/h6H,3-5H2,1-2H3,(H,10,13) |
InChI-Schlüssel |
AURDJMSWHWDRMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C(=O)NC1)N=[N+]=[N-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.